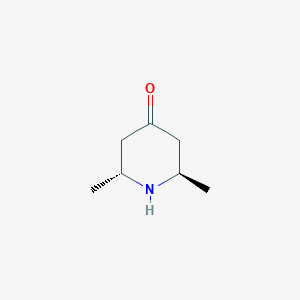

(2R,6R)-2,6-dimethylpiperidin-4-one

CAS No.:

Cat. No.: VC13669474

Molecular Formula: C7H13NO

Molecular Weight: 127.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H13NO |

|---|---|

| Molecular Weight | 127.18 g/mol |

| IUPAC Name | (2R,6R)-2,6-dimethylpiperidin-4-one |

| Standard InChI | InChI=1S/C7H13NO/c1-5-3-7(9)4-6(2)8-5/h5-6,8H,3-4H2,1-2H3/t5-,6-/m1/s1 |

| Standard InChI Key | LVYOYMNCAWSORG-PHDIDXHHSA-N |

| Isomeric SMILES | C[C@@H]1CC(=O)C[C@H](N1)C |

| SMILES | CC1CC(=O)CC(N1)C |

| Canonical SMILES | CC1CC(=O)CC(N1)C |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

(2R,6R)-2,6-Dimethylpiperidin-4-one belongs to the piperidinone family, distinguished by its ketone functionality and axial chirality. The compound’s IUPAC name, (2R,6S)-2,6-dimethylpiperidin-4-one, reflects its stereochemical configuration, which is critical for its interactions in asymmetric synthesis . Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 13200-35-6 |

| Molecular Formula | C₇H₁₃NO |

| Molecular Weight | 127.18 g/mol |

| InChI | InChI=1S/C7H13NO/c1-5-3-7(9)4-6(2)8-5/h5-6,8H,3-4H2,1-2H3/t5-,6+ |

| SMILES | C[C@@H]1CC(=O)CC@@HC |

| Synonymous Names | cis-2,6-dimethylpiperidin-4-one; 13200-35-6 |

The stereodescriptors (2R,6S) indicate that the methyl groups occupy equatorial positions relative to the ketone, stabilizing the chair conformation of the piperidine ring . This spatial arrangement minimizes steric hindrance and enhances the compound’s reactivity in nucleophilic additions or reductions.

Spectroscopic and Computational Data

Quantum mechanical calculations predict a dipole moment of approximately 3.2 D, driven by the polar ketone group and the asymmetric distribution of methyl substituents . Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methyl groups (δ ~1.2 ppm, doublet) and the carbonyl carbon (δ ~207 ppm in ¹³C NMR) . Density functional theory (DFT) studies further corroborate the stability of the trans-diaxial conformation, where the methyl groups at C2 and C6 adopt opposing axial positions to reduce van der Waals repulsions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most common route to (2R,6R)-2,6-dimethylpiperidin-4-one involves the oxidation of (2R,6R)-2,6-dimethylpiperidin-4-ol using Jones reagent (CrO₃ in H₂SO₄) or Dess-Martin periodinane . These methods achieve yields of 65–78% under controlled conditions (0–5°C, inert atmosphere) . Alternatively, cyclocondensation of 2,6-dimethyl-4-piperidone precursors with ketone-protecting agents, such as ethylene glycol, offers a stereospecific pathway .

Industrial Manufacturing

Large-scale production employs continuous-flow reactors to optimize oxidation kinetics and minimize byproduct formation. Catalytic hydrogenation of nitriles or reductive amination of diketones using Raney nickel or palladium catalysts represents a cost-effective industrial approach . Recent advancements in enzymatic catalysis have also enabled enantioselective synthesis, though these methods remain under development for piperidinone derivatives .

Reactivity and Functionalization

Ketone-Directed Reactions

The carbonyl group at C4 serves as an electrophilic center for nucleophilic additions. For instance, Grignard reagents (e.g., MeMgBr) selectively attack the ketone to form tertiary alcohols, while Wittig reactions generate α,β-unsaturated derivatives . Reductions with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) yield the corresponding (2R,6R)-2,6-dimethylpiperidin-4-ol, a precursor to bioactive alkaloids .

Ring Functionalization

The nitrogen atom in the piperidine ring participates in alkylation and acylation reactions. Treatment with methyl iodide or benzyl chloroformate introduces protective groups, enabling further modification of the ketone moiety without compromising stereochemistry . Ring-opening reactions under acidic conditions (e.g., HCl/EtOH) produce linear diamines, though these are less common due to the stability of the piperidine framework .

Applications in Scientific Research

Pharmaceutical Intermediates

(2R,6R)-2,6-Dimethylpiperidin-4-one is a key building block in synthesizing BCL6 degraders, a class of therapeutics targeting oncogenic proteins . For example, BI-3802, a clinical-stage BCL6 inhibitor, incorporates a 3,5-dimethylpiperidine motif derived from similar ketone precursors . The stereochemical precision of (2R,6R)-2,6-dimethylpiperidin-4-one ensures proper orientation of pharmacophores in drug-receptor interactions, enhancing binding affinity and selectivity .

Asymmetric Catalysis

Chiral piperidinones serve as ligands in transition-metal catalysis. When complexed with rhodium or iridium, (2R,6R)-2,6-dimethylpiperidin-4-one facilitates enantioselective hydrogenation of α-ketoesters, achieving enantiomeric excesses (ee) >90% . These catalysts are pivotal in producing optically pure intermediates for antidepressants and antivirals .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume